Cas no 16173-84-5 (2-[(3-Methylphenoxy)methyl]pyridine)
2-[(3-Methylphenoxy)methyl]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-[(3-Methylphenoxy)methyl]pyridine
- 16173-84-5
- F6619-8893
- SCHEMBL13645800
-
- Inchi: 1S/C13H13NO/c1-11-5-4-7-13(9-11)15-10-12-6-2-3-8-14-12/h2-9H,10H2,1H3
- InChI Key: LFPXVKBRLGTSNE-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CN=1)C1=CC=CC(C)=C1
Computed Properties
- Exact Mass: 199.099714038g/mol
- Monoisotopic Mass: 199.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- Density: 1.085±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 319.4±22.0 °C(Predicted)
- pka: 4.12±0.12(Predicted)
2-[(3-Methylphenoxy)methyl]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6619-8893-2μmol |
2-[(3-methylphenoxy)methyl]pyridine |
16173-84-5 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6619-8893-5μmol |
2-[(3-methylphenoxy)methyl]pyridine |
16173-84-5 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6619-8893-10μmol |
2-[(3-methylphenoxy)methyl]pyridine |
16173-84-5 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6619-8893-20μmol |
2-[(3-methylphenoxy)methyl]pyridine |
16173-84-5 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6619-8893-1mg |
2-[(3-methylphenoxy)methyl]pyridine |
16173-84-5 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6619-8893-2mg |
2-[(3-methylphenoxy)methyl]pyridine |
16173-84-5 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6619-8893-3mg |
2-[(3-methylphenoxy)methyl]pyridine |
16173-84-5 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6619-8893-4mg |
2-[(3-methylphenoxy)methyl]pyridine |
16173-84-5 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6619-8893-5mg |
2-[(3-methylphenoxy)methyl]pyridine |
16173-84-5 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6619-8893-10mg |
2-[(3-methylphenoxy)methyl]pyridine |
16173-84-5 | 10mg |
$118.5 | 2023-09-07 |
2-[(3-Methylphenoxy)methyl]pyridine Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 2-[(3-Methylphenoxy)methyl]pyridine
Professional Introduction to 2-[(3-Methylphenoxy)methyl]pyridine (CAS No. 16173-84-5)
2-[(3-Methylphenoxy)methyl]pyridine, with the CAS number 16173-84-5, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The molecular structure of 2-[(3-Methylphenoxy)methyl]pyridine features a pyridine ring connected to a phenoxy-methyl group, which contributes to its unique chemical properties and reactivity.
The synthesis of 2-[(3-Methylphenoxy)methyl]pyridine involves a series of well-defined chemical reactions that highlight the expertise in organic synthesis. The process typically begins with the functionalization of the pyridine ring, followed by the introduction of the phenoxy-methyl moiety. This synthetic route requires precise control over reaction conditions to ensure high yield and purity, which are critical for pharmaceutical applications.
In recent years, 2-[(3-Methylphenoxy)methyl]pyridine has garnered attention in academic and industrial research due to its potential as an intermediate in the development of novel therapeutic agents. Studies have demonstrated its utility in the synthesis of bioactive molecules that target various physiological pathways. For instance, researchers have explored its role in creating compounds that exhibit inhibitory effects on enzymes involved in inflammatory responses, making it a promising candidate for anti-inflammatory drug discovery.
The phenoxy-methyl group in the structure of 2-[(3-Methylphenoxy)methyl]pyridine is particularly noteworthy, as it can be further modified to introduce additional functional groups. This flexibility allows chemists to tailor the compound’s properties for specific applications. Recent advancements in medicinal chemistry have shown that derivatives of this compound can be effective in modulating neurotransmitter receptors, which could have implications for the treatment of neurological disorders.
Moreover, the pyridine ring is a well-documented pharmacophore in drug design, known for its ability to interact with biological targets such as proteins and enzymes. The combination of the pyridine core with the phenoxy-methyl group in 2-[(3-Methylphenoxy)methyl]pyridine enhances its potential as a scaffold for developing new drugs. Current research is focusing on optimizing synthetic pathways to produce this compound more efficiently, ensuring scalability for industrial applications.
The pharmacological profile of 2-[(3-Methylphenoxy)methyl]pyridine is an area of active investigation. Preclinical studies have revealed that this compound exhibits interesting interactions with biological systems, suggesting its suitability for further exploration in therapeutic contexts. Researchers are particularly interested in its potential as a lead compound for drugs targeting central nervous system disorders, given its structural similarity to known active pharmaceutical ingredients (APIs).
The chemical properties of 2-[(3-Methylphenoxy)methyl]pyridine, including its solubility and stability, are also being studied to improve formulation strategies. These factors are crucial for determining how the compound behaves in different environments, such as within a pharmaceutical formulation or during storage. Understanding these properties helps in developing robust methods for synthesizing and purifying the compound, ensuring consistency and reliability for research and commercial purposes.
In conclusion, 2-[(3-Methylphenoxy)methyl]pyridine (CAS No. 16173-84-5) represents a valuable asset in the chemical and pharmaceutical industries. Its unique structure and versatile reactivity make it a promising candidate for further research and development. As scientific knowledge advances, it is expected that new applications and derivatives of this compound will emerge, contributing to innovative solutions in drug discovery and therapy.
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